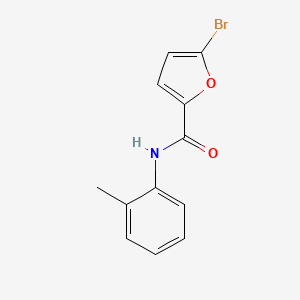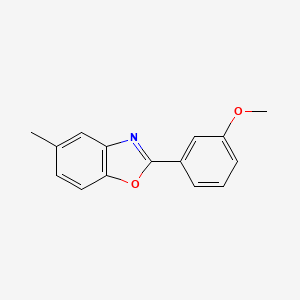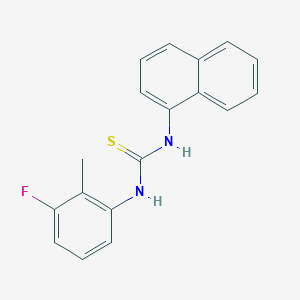
N-isopropyl-4-phenyltetrahydro-2H-pyran-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-isopropyl-4-phenyltetrahydro-2H-pyran-4-carboxamide (commonly known as LY404039) is a chemical compound that belongs to the class of tetrahydrofuran derivatives. It is a selective antagonist of the metabotropic glutamate receptor subtype 2 (mGluR2) and has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.
Mécanisme D'action
LY404039 is a selective antagonist of the N-isopropyl-4-phenyltetrahydro-2H-pyran-4-carboxamide receptor, which is a G protein-coupled receptor that modulates the release of glutamate in the brain. By blocking the activity of N-isopropyl-4-phenyltetrahydro-2H-pyran-4-carboxamide, LY404039 reduces the inhibitory tone on glutamate release, leading to an increase in glutamate levels in the brain. This increase in glutamate has been shown to have therapeutic effects in various neurological and psychiatric disorders (Schoepp et al., 2003).
Biochemical and Physiological Effects:
LY404039 has been shown to have a number of biochemical and physiological effects in preclinical studies. It has been shown to reduce the activity of the mesolimbic dopamine system, which is thought to be involved in the pathophysiology of schizophrenia and addiction (Spooren et al., 2004; Liechti et al., 2007). LY404039 has also been shown to increase the activity of the prefrontal cortex, which is thought to be involved in the regulation of mood and cognition (Lorrain et al., 2003). Additionally, LY404039 has been shown to reduce the release of stress hormones, such as corticotropin-releasing factor (CRF), which is thought to be involved in the pathophysiology of anxiety and depression (Rorick-Kehn et al., 2007).
Avantages Et Limitations Des Expériences En Laboratoire
LY404039 has several advantages for lab experiments. It is a highly selective antagonist of the N-isopropyl-4-phenyltetrahydro-2H-pyran-4-carboxamide receptor, which allows for precise modulation of glutamate release in the brain. It has also been shown to have good bioavailability and pharmacokinetic properties in preclinical studies (Schoepp et al., 2003). However, there are also some limitations to the use of LY404039 in lab experiments. It has been reported to have off-target effects on other receptors, such as the mGluR3 receptor, which may complicate interpretation of results (Kinon et al., 2015). Additionally, the safety and efficacy of LY404039 in humans is still uncertain, which may limit its translational potential.
Orientations Futures
There are several future directions for the research on LY404039. One direction is to investigate its potential therapeutic applications in other neurological and psychiatric disorders, such as bipolar disorder and post-traumatic stress disorder. Another direction is to develop more selective and potent N-isopropyl-4-phenyltetrahydro-2H-pyran-4-carboxamide antagonists that have fewer off-target effects. Additionally, further research is needed to elucidate the safety and efficacy of LY404039 in humans, which may pave the way for its clinical development as a novel therapeutic agent.
In conclusion, LY404039 is a promising chemical compound that has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. Its selective antagonism of the N-isopropyl-4-phenyltetrahydro-2H-pyran-4-carboxamide receptor and its effects on glutamate release make it an attractive target for drug development. Further research is needed to fully understand its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.
Méthodes De Synthèse
The synthesis of LY404039 involves the reaction of 4-phenyl-2-butanone with isopropylamine to form N-isopropyl-4-phenylbutan-2-amine. This intermediate is then converted to the final product by reacting with diethyl oxalate in the presence of sodium ethoxide. The yield of this synthesis method is reported to be around 70% (Schoepp et al., 2003).
Applications De Recherche Scientifique
LY404039 has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including schizophrenia, anxiety, depression, and addiction. It has been shown to have antipsychotic, anxiolytic, antidepressant, and anti-addictive effects in preclinical studies (Lorrain et al., 2003; Spooren et al., 2004; Liechti et al., 2007; Rorick-Kehn et al., 2007). Clinical trials have also been conducted to investigate the safety and efficacy of LY404039 in humans, although the results have been mixed (Patil et al., 2007; Kinon et al., 2015).
Propriétés
IUPAC Name |
4-phenyl-N-propan-2-yloxane-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2/c1-12(2)16-14(17)15(8-10-18-11-9-15)13-6-4-3-5-7-13/h3-7,12H,8-11H2,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKYBNHBBKSAKKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1(CCOCC1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-benzyl-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5745811.png)


![5-({[2-(3-phenylpiperidin-1-yl)ethyl]amino}carbonyl)-1H-imidazole-4-carboxylic acid](/img/structure/B5745837.png)
![2-{[2-(hydroxymethyl)phenoxy]methyl}benzonitrile](/img/structure/B5745851.png)
![2-[(3,4-dimethylbenzoyl)amino]-5-hydroxybenzoic acid](/img/structure/B5745853.png)
![1-{3-[(5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)amino]phenyl}ethanone](/img/structure/B5745856.png)
![1-[3-(trifluoromethyl)benzyl]azocane](/img/structure/B5745858.png)

![4-[(3-ethylphenyl)amino]-4-oxo-2-butenoic acid](/img/structure/B5745870.png)

![3-{[7-(3-bromobenzyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]thio}propanoic acid](/img/structure/B5745881.png)

![N-(3-iodophenyl)-3-{[(2-methylphenoxy)acetyl]hydrazono}butanamide](/img/structure/B5745887.png)